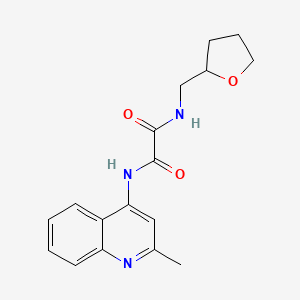
N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” is a chemical compound with the molecular formula C17H19N3O3 and a molecular weight of 313.357. It belongs to the class of compounds known as quinolines, which are aromatic compounds containing a quinoline moiety, a structure made up of a benzene ring fused to a pyridine ring .
Aplicaciones Científicas De Investigación
Blockade of Orexin Receptors and Sleep Modulation
Orexins, neuropeptides produced by the lateral hypothalamus, play a crucial role in wakefulness. The study by Dugovic et al. (2009) explores the impact of orexin receptor blockade on sleep, particularly focusing on the differential roles of orexin-1 and orexin-2 receptors. This research contributes to understanding the neurochemical pathways involved in sleep regulation, potentially informing the development of sleep aids or treatments for sleep disorders (Dugovic et al., 2009).
Tetrahydroquinolines in Chemical Synthesis
Muthukrishnan, Sridharan, and Menéndez (2019) review the advancements in the chemistry of tetrahydroquinolines, emphasizing their synthesis. Tetrahydroquinolines are key nitrogen heterocycles with broad pharmacological activity. This review underscores their significance in medicinal chemistry and the development of new synthetic methodologies (Muthukrishnan et al., 2019).
Oxidation of Tetrahydroisoquinolines
The study by Naoi et al. (1989) investigates the oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline by monoamine oxidase (MAO), a process relevant to the metabolism of catecholamines. Understanding the enzymatic pathways and interactions involving tetrahydroisoquinolines could have implications for neurological disease research and the development of neuroprotective strategies (Naoi et al., 1989).
Anticancer Agents
Fang et al. (2016) focus on synthesizing α-aminophosphonate derivatives containing a 2-oxoquinoline structure for potential anticancer applications. The study demonstrates the compounds' effectiveness against various cancer cell lines, highlighting the therapeutic potential of quinoline derivatives in oncology (Fang et al., 2016).
N-methylation of Quinolines
He et al. (2017) report on the N-methylation of quinolines using CO2 and H2, facilitated by Ru-triphos complexes. This study represents a significant step in the synthesis of methyl-tetrahydroquinolines, which are valuable in various chemical industries. The methodology offers a more sustainable and efficient approach to synthesizing N-methylated compounds (He et al., 2017).
Propiedades
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODXIAGDMODQHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)
![3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2392437.png)

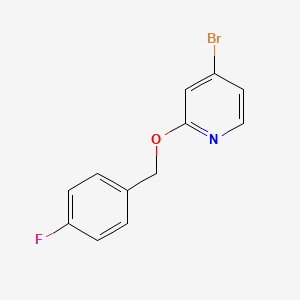
![2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide](/img/structure/B2392442.png)
![4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2392443.png)
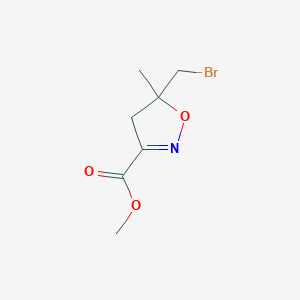
![1-(1,3-Benzothiazol-2-yl)ethyl 3-oxobenzo[f]chromene-2-carboxylate](/img/structure/B2392448.png)
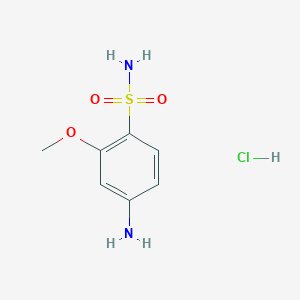
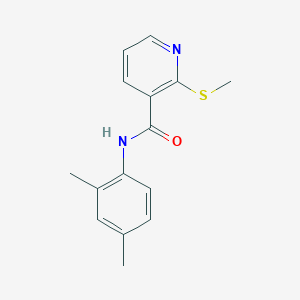
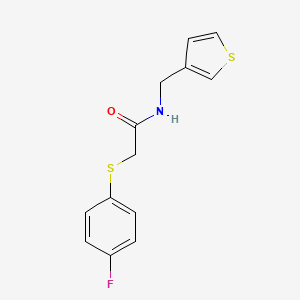

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2392457.png)